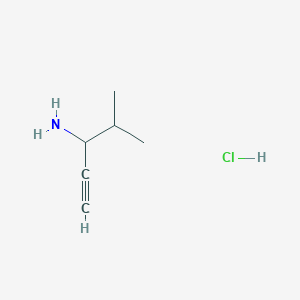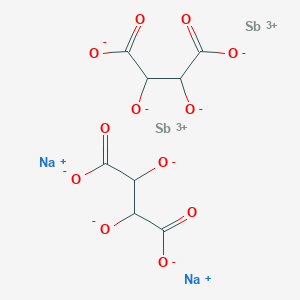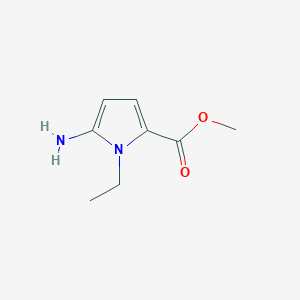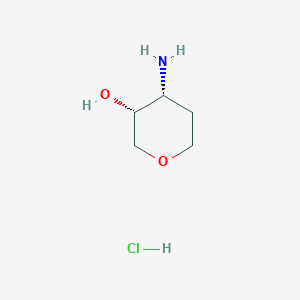
2-Chloro-5-nitropyridine-4-carboxamide
Overview
Description
2-Chloro-5-nitropyridine-4-carboxamide is a chemical compound with the molecular formula C6H4ClN3O3. It has a molecular weight of 201.57 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C6H4ClN3O3 . The InChI key is BAZVFQBTJPBRTJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a powder . It has a melting point of 105-108 °C (lit.) .Scientific Research Applications
Anticoccidial Agents
2-Chloro-5-nitropyridine-4-carboxamide and its derivatives have been explored for their potential as anticoccidial agents. Studies demonstrate the synthesis and evaluation of various nitropyridinecarboxamides, including this compound, showing activity against Eimeria tenella, a parasite responsible for coccidiosis in poultry (Morisawa, Kataoka, & Kitano, 1977). Further research has confirmed the importance of specific structural features in these compounds for enhancing anticoccidial activity (Morisawa, Kataoka, Sakamoto, Nagahori, Kitano, & Kusano, 1978).
Molecular Structure and Electronic Properties
Investigations into the molecular structure, vibrational wavenumbers, and electronic properties of related compounds, such as 2-chloro-4-nitropyridine, provide insights into the stability and reactivity of these molecules. Studies using density functional theory (DFT) and natural bond orbital (NBO) analysis shed light on their charge delocalization and electrostatic potentials, which are crucial for understanding their chemical behavior (Velraj, Soundharam, & Sridevi, 2015).
Synthetic Chemistry and Intermediates
This compound plays a role in the synthesis of various chemical intermediates and potential anticancer agents. Research has shown methods to hydrolyze and reduce nitropyridine derivatives, creating compounds with potential therapeutic applications (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983). The synthesis of related compounds for use in PET imaging of serotonin receptors also demonstrates the versatility of nitropyridine derivatives in medicinal chemistry (García et al., 2014).
Kinetics and Reactivity Studies
Research into the kinetics and reactivity of substituted anilines with 2-chloro-5-nitropyridine in different solvents contributes to a deeper understanding of their chemical properties and potential applications in synthetic chemistry (El-Bardan, El-Subruiti, El-Hegazy, & Hamed, 2002). The study of nucleophilic substitutions at the pyridine ring, including reactions with arenethiolates, also provides valuable insights into the conformational preferences and kinetics of the resulting products (Hamed, El-Bardan, Saad, Gohar, & Hassan, 1997).
Safety and Hazards
The safety information for 2-Chloro-5-nitropyridine-4-carboxamide indicates that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .
properties
IUPAC Name |
2-chloro-5-nitropyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O3/c7-5-1-3(6(8)11)4(2-9-5)10(12)13/h1-2H,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVGPESWYIAYJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)[N+](=O)[O-])C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![7-Methyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1470964.png)



![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxyleucine](/img/structure/B1470969.png)

![7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione](/img/structure/B1470971.png)